molecular formula C20H28N2O6 B8483297 1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE CAS No. 267230-42-2

1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE

Cat. No.: B8483297
CAS No.: 267230-42-2
M. Wt: 392.4 g/mol
InChI Key: MEQCTPZKRZQXNE-HZPDHXFCSA-N
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Description

1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE is a complex organic compound that features a pyrrolidine ring substituted with benzyl, tert-butoxycarbonyl, and ethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative, which undergoes a series of protection and substitution reactions to introduce the benzyl, tert-butoxycarbonyl, and ethoxycarbonyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing the use of reagents and minimizing waste to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S*,4R*)-1-(tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidin-3-ylcarbamate
  • Benzyl (3S*,4R*)-1-(tert-butoxycarbonyl)-4-(propoxycarbonyl)pyrrolidin-3-ylcarbamate
  • Benzyl (3S*,4R*)-1-(tert-butoxycarbonyl)-4-(butoxycarbonyl)pyrrolidin-3-ylcarbamate

Uniqueness

Compared to similar compounds, 1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

267230-42-2

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C20H28N2O6/c1-5-26-17(23)15-11-22(19(25)28-20(2,3)4)12-16(15)21-18(24)27-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,21,24)/t15-,16-/m1/s1

InChI Key

MEQCTPZKRZQXNE-HZPDHXFCSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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